molecular formula C22H30N2O3S B4592451 1-(2-ethylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine

1-(2-ethylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine

Cat. No.: B4592451
M. Wt: 402.6 g/mol
InChI Key: HNKCKNZUSZDWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C22H30N2O3S and its molecular weight is 402.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.19771400 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeled Antagonists in Neuroimaging

The compound [18F]p-MPPF, related to the structure of 1-(2-ethylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine, has been used as a radiolabeled antagonist for the study of 5-HT1A receptors in neuroimaging techniques like PET (Positron Emission Tomography). This application is significant in researching serotonergic neurotransmission, encompassing aspects like chemistry, radiochemistry, animal studies, human studies, toxicity, and metabolism (Plenevaux et al., 2000).

Development of Dopamine Uptake Inhibitors

Compounds similar to this compound have been developed as dopamine uptake inhibitors. For instance, the synthesis of GBR-12909, a dopamine uptake inhibitor, demonstrates the utility of such compounds in the development of robust processes for large-scale preparation. This development aims to eliminate chromatographic purifications and improve overall yield, which is critical in pharmaceutical manufacturing (Ironside et al., 2002).

Derivatization Reagents in Liquid Chromatography

A new sulfonate reagent with structural similarities to the compound was synthesized for analytical derivatization in liquid chromatography. This reagent combines a fluorophore for sensitive detection and a tertiary amino function for easy removal after derivatization, demonstrating its application in analytical chemistry, particularly in the enhancement of detection sensitivity and versatility (Wu et al., 1997).

Synthesis and Bioactivity in Antiviral Research

Similar piperazine compounds have been synthesized and evaluated for their bioactivity, particularly in the context of HIV-1 reverse transcriptase inhibition. This research underlines the potential of these compounds in antiviral therapeutics, demonstrating the broad spectrum of applications that such molecular structures can have in medicinal chemistry (Romero et al., 1994).

Development of Therapeutic Agents for Cocaine Abuse

Compounds structurally related to this compound have been explored as potential therapeutic agents for cocaine abuse. These studies involve synthesizing and evaluating optically pure hydroxylated derivatives, highlighting their significant potential in addressing substance abuse disorders (Hsin et al., 2002).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Piperazine derivatives are often used in pharmaceuticals, where their mechanism of action can vary widely .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its properties, reactions, and potential applications. It could also involve developing new methods for its synthesis .

Properties

IUPAC Name

1-(2-ethylphenyl)-4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-5-18-8-6-7-9-20(18)23-12-14-24(15-13-23)28(25,26)22-16-19(17(2)3)10-11-21(22)27-4/h6-11,16-17H,5,12-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKCKNZUSZDWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine
Reactant of Route 2
1-(2-ethylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine
Reactant of Route 3
1-(2-ethylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine
Reactant of Route 4
1-(2-ethylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-ethylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine
Reactant of Route 6
1-(2-ethylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.